Bienvenue dans la boutique en ligne BenchChem!

6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Structural Chemistry Crystallography Quality Control

This precisely defined regioisomer (6-ethoxy/4-fluoro) is essential for reproducible SAR studies, assay validation, and patent strategy. Unlike mono-benzothiazole analogs or the 4-ethoxy/6-fluoro regioisomer (CAS 862974-35-4), its unique electrostatic surface and hydrogen-bonding topology drive divergent target engagement and pharmacokinetics. Supported by a solved single-crystal X-ray structure (triclinic P, a=6.7949 Å) as an unambiguous identity benchmark. Incorporates independently validated anticancer (Colo205, p53-dependent apoptosis) and antimicrobial (DNA gyrase) pharmacophores. Ideal as a reference standard for HPLC, NMR, or PXRD method development and for high-throughput parallel synthesis of diverse compound libraries. Ensure your studies are built on the correct scaffold—verify the regiochemistry before ordering.

Molecular Formula C16H12FN3OS2
Molecular Weight 345.41
CAS No. 862974-45-6
Cat. No. B2962355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
CAS862974-45-6
Molecular FormulaC16H12FN3OS2
Molecular Weight345.41
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C16H12FN3OS2/c1-2-21-9-6-7-11-13(8-9)23-15(18-11)20-16-19-14-10(17)4-3-5-12(14)22-16/h3-8H,2H2,1H3,(H,18,19,20)
InChIKeyZBLRZIZLUDJZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862974-45-6): A Regiospecifically Substituted Bis-Benzothiazole Scaffold for Medicinal Chemistry


6-Ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862974-45-6) is a synthetic bis-benzothiazole amine featuring a 6-ethoxy substituent on one benzothiazole ring and a 4-fluoro substituent on the other, linked via a secondary amine bridge . The compound has a molecular formula of C16H12FN3OS2 and a monoisotopic mass of 345.04058252 Da, with a computed XLogP3 of 5.5 and a topological polar surface area (TPSA) of 104 Ų . Its single-crystal X-ray structure has been determined, confirming the triclinic P space group with unit cell parameters a = 6.7949(2) Å, b = 6.9491(2) Å, c = 16.7080(8) Å, α = 89.525(3)°, β = 82.547(3)°, γ = 82.347(3)° . The compound belongs to a class of benzothiazole derivatives that have attracted significant attention for their diverse pharmacological profiles, including anticancer, antimicrobial, and cholinesterase inhibitory activities .

Why 6-Ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Cannot Be Replaced by Common In-Class Benzothiazoles


Benzothiazole derivatives are not functionally interchangeable. The specific regiosubstitution pattern of 6-ethoxy on one ring and 4-fluoro on the other in this bis-benzothiazole amine creates a unique three-dimensional electrostatic surface and hydrogen-bonding topology that is absent in mono-benzothiazole analogs such as 6-ethoxybenzothiazol-2-amine or 4-fluorobenzo[d]thiazol-2-amine . Regioisomeric analogs—such as 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862974-35-4)—share the same molecular formula and computed descriptors (XLogP3 = 5.5, TPSA = 104 Ų) but differ in the spatial orientation of the ethoxy and fluoro groups, which can lead to divergent target engagement and pharmacokinetic behaviour . Furthermore, closely related bis-benzothiazole scaffolds such as 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibit quantifiable anticancer activity (IC50 5.04–13 μM against Colo205), demonstrating that even minor substituent changes (methoxy → ethoxy; 6-fluoro → 4-fluoro) can shift potency and selectivity profiles . Procurement of the precisely defined regioisomer is therefore essential for reproducible SAR studies, assay validation, and patent strategy.

Quantitative Differentiation Evidence for 6-Ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine


Regioisomeric Identity Verification: X-Ray Crystallography Confirms the 6-Ethoxy/4-Fluoro Substitution Pattern

The single-crystal X-ray structure of 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has been solved at 125 K, crystallizing in the triclinic space group P with unit cell parameters a = 6.7949(2) Å, b = 6.9491(2) Å, c = 16.7080(8) Å, α = 89.525(3)°, β = 82.547(3)°, γ = 82.347(3)°, V = 775.25(5) ų, and Z = 2 . This unambiguous structural determination provides a definitive identity benchmark that differentiates this compound from its regioisomer, 4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862974-35-4), which shares the same molecular formula (C16H12FN3OS2) and identical computed descriptors (XLogP3 = 5.5, TPSA = 104 Ų, MW = 345.4 g/mol) but exhibits a different InChIKey (AOBFMELHIILOLE-UHFFFAOYSA-N vs. ZBLRZIZLUDJZIQ-UHFFFAOYSA-N for the target compound) .

Structural Chemistry Crystallography Quality Control

Lipophilicity-Driven Differentiation: XLogP3 and TPSA Profile vs. Mono-Benzothiazole and Non-Fluorinated Bis-Benzothiazole Analogs

The target compound has a computed XLogP3 of 5.5 and a TPSA of 104 Ų . For comparison, the simpler mono-benzothiazole building block 6-ethoxy-1,3-benzothiazol-2-amine (CID 7109945 substructure) has a lower XLogP3 (approximately 2.5–3.0) and a lower TPSA (approximately 63 Ų) due to the absence of the second benzothiazole ring and fluorine atom . The non-fluorinated bis-benzothiazole analog 6-ethoxy-N-(benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (hypothetical des-fluoro comparator) would have a lower XLogP3 by approximately 0.5–1.0 log units based on the known contribution of aromatic fluorine to lipophilicity . These differences place the target compound in a distinct physicochemical space that influences membrane permeability, metabolic stability, and off-target binding.

ADME Drug Likeness Physicochemical Profiling

Anticancer Activity Class-Level Evidence: Bis-Benzothiazole Amines with 6-Alkoxy/4-Fluoro Substitution Demonstrate p53-Dependent Apoptosis in Colon Cancer Models

A closely related bis-benzothiazole amine, 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, when derivatized with an isoxazole moiety, exhibited anti-cancer activity against Colo205 (colon), U937, MCF7 (breast), and A549 (lung) cancer cell lines, with IC50 values ranging from 5.04 to 13 μM against the most sensitive Colo205 line . The lead compound (20c) induced G2/M cell cycle arrest, increased p53 levels, altered the Bcl-2/Bax mitochondrial protein balance, and activated caspases, resulting in apoptosis . The target compound, 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, differs by: (i) ethoxy replacing methoxy at the 6-position, which may enhance lipophilicity and metabolic stability; and (ii) fluorine at the 4-position rather than the 6-position of the second benzothiazole, altering the electronic and steric environment around the amine bridge .

Anticancer p53 Activation Colon Cancer

Antimicrobial Activity Class-Level Evidence: 6-Ethoxybenzothiazole Derivatives Exhibit Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The 6-ethoxybenzothiazole substructure present in the target compound has documented antibacterial activity. 6-Ethoxy-1,3-benzothiazol-2-amine has been shown to be active against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with its mechanism involving inhibition of DNA gyrase . Substituted 6-fluorobenzo[d]thiazole amides, which contain the complementary 4-fluorobenzothiazole motif of the target compound, demonstrated antibacterial and antifungal activity comparable or slightly better than chloramphenicol, cefoperazone, and amphotericin B standards . The dual pharmacophore architecture of 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine—combining both the 6-ethoxybenzothiazole and 4-fluorobenzothiazole motifs—creates a scaffold that integrates two independently validated antimicrobial substructures .

Antimicrobial Antibacterial Drug-Resistant Bacteria

Synthetic Versatility: Dual Benzothiazole Ring System Provides Four Functionalization Vectors vs. Two in Mono-Benzothiazole Scaffolds

The target compound possesses two distinct benzothiazole rings connected by a secondary amine (NH) bridge, providing four aromatic positions amenable to further derivatization: the C4, C5, and C7 positions on the 6-ethoxybenzothiazole ring, and the C5, C6, and C7 positions on the 4-fluorobenzothiazole ring, as well as the NH bridge itself . This contrasts with mono-benzothiazole building blocks such as 6-ethoxybenzothiazol-2-amine (2 functionalization vectors) or 4-fluorobenzo[d]thiazol-2-amine (2 vectors) . The ethoxy group at C6 provides an electron-donating substituent (Hammett σp for OEt ≈ -0.24), while the fluorine at C4 provides an electron-withdrawing effect (σm for F ≈ +0.34), creating a polarized electronic system across the bis-benzothiazole framework that can be exploited for regioselective functionalization .

Medicinal Chemistry Scaffold Functionalization Library Design

High-Value Application Scenarios for 6-Ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862974-45-6)


Colorectal Cancer p53 Pathway Drug Discovery: SAR Probe Development

Based on the class-level anticancer evidence that bis-benzothiazole amines with 6-alkoxy/fluoro substitution induce p53-dependent apoptosis in Colo205 colon cancer cells with IC50 values of 5–13 μM , this compound serves as a critical SAR probe to evaluate the impact of ethoxy (vs. methoxy) and 4-fluoro (vs. 6-fluoro) substitution on potency, selectivity, and pharmacokinetics in colon cancer models .

Diversity-Oriented Synthesis Library Enumeration Using the Orthogonal Donor-Acceptor Bis-Benzothiazole Scaffold

The combination of electron-donating 6-ethoxy (σp ≈ -0.24) and electron-withdrawing 4-fluoro (σm ≈ +0.34) substituents on a single scaffold with five functionalization vectors enables regioselective derivatization strategies that cannot be achieved with mono-benzothiazole precursors . This scaffold is suitable for high-throughput parallel synthesis of diverse compound libraries with predictable electronic tuning.

Antimicrobial Resistance Screening: Dual-Pharmacophore Benzothiazole Hit Identification

With the 6-ethoxybenzothiazole substructure validated against MRSA and E. coli via DNA gyrase inhibition and the 4-fluorobenzothiazole motif exhibiting activity comparable to clinical standard drugs , this compound provides a single entity that incorporates two independently validated antimicrobial pharmacophores. It is suited for inclusion in phenotypic screening cascades targeting multidrug-resistant Gram-positive and Gram-negative pathogens.

Crystallographically Validated Reference Standard for Regioisomeric Purity Control

The solved single-crystal X-ray structure (triclinic P, a = 6.7949 Å, b = 6.9491 Å, c = 16.7080 Å) provides an unambiguous identity benchmark. This compound can serve as a reference standard to develop HPLC, NMR, or PXRD methods for distinguishing the 6-ethoxy/4-fluoro regioisomer from its 4-ethoxy/6-fluoro counterpart (CAS 862974-35-4) in quality control workflows .

Quote Request

Request a Quote for 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.